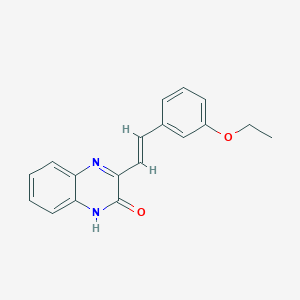

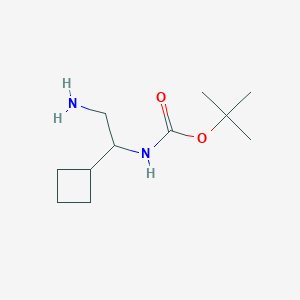

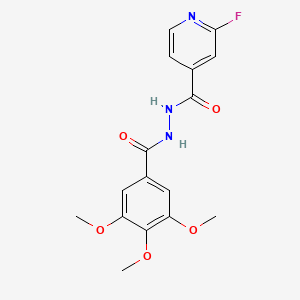

2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as EPO906 or Patupilone and belongs to the class of drugs called microtubule stabilizers. Microtubules are important components of the cytoskeleton and are involved in many cellular processes, including cell division, intracellular transport, and cell shape maintenance. The stabilization of microtubules has been shown to have therapeutic effects in cancer treatment.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Research on 1,3,4-oxadiazole derivatives demonstrates their potential in developing new antimicrobial agents. For instance, compounds synthesized from 1,3,4-oxadiazole showed moderate to excellent activity against a range of bacterial and fungal strains, highlighting their utility in addressing antibiotic resistance and infectious diseases. These compounds were synthesized and tested for their antimicrobial properties, showing that this class of compounds could offer new pathways for therapeutic intervention against microbial infections (Gul et al., 2017).

Anticancer Activity

1,3,4-oxadiazole derivatives have also been explored for their potential anticancer properties. A study on novel apoptosis inducers found that certain 1,2,4-oxadiazole compounds could initiate apoptosis in cancer cells, a mechanism that could be leveraged in cancer therapy (Zhang et al., 2005). This suggests that derivatives of 1,3,4-oxadiazole could be promising candidates for anticancer drug development.

Insecticidal Activity

In addition to their antimicrobial and anticancer applications, 1,3,4-oxadiazole derivatives have been investigated for their insecticidal activity. Compounds grafted on chitosan and polymethyl methacrylate exhibited good insecticidal activity against certain pests, offering a route to develop new, potentially safer insecticides (Elbarbary et al., 2021).

Enzyme Inhibition

Another area of application for 1,3,4-oxadiazole derivatives is in enzyme inhibition, which has implications for treating various diseases, including metabolic disorders and cancer. For example, certain derivatives have been shown to inhibit glutaminase, an enzyme involved in cancer cell metabolism, suggesting their potential as cancer therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name |

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-14-19-17(24-20-14)12-8-9-16(23)21(10-12)11-15(22)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUZZUOJUDVUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)

![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)

![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)